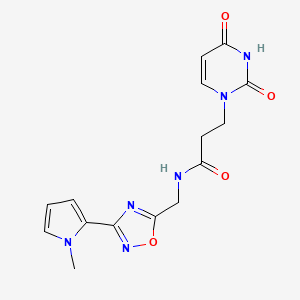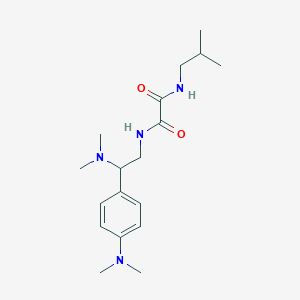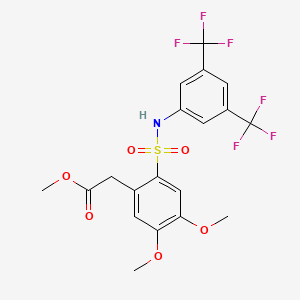![molecular formula C22H15N3O2 B2858398 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile CAS No. 867041-58-5](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile is a complex organic compound known for its interesting structural features and versatility in scientific research. As a derivative of benzimidazole, it incorporates multiple functional groups including an imine, ketone, phenyl, and nitrile group, contributing to its unique chemical properties and reactivity.
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in various ways . For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation, which can disrupt cell division and growth .
Biochemical Pathways
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may affect pathways related to cell division and growth.
Result of Action
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may disrupt cell division and growth, potentially leading to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile typically involves the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl moiety can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Ylidene Group: The ylidene group is formed by condensing the benzimidazole core with a suitable aldehyde or ketone under basic or acidic conditions.
Nitrile Group Introduction: The nitrile group is introduced by reacting an intermediate compound with a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
The industrial production of this compound typically employs optimized versions of the synthetic routes described above, with emphasis on high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be used, depending on the scale and specific requirements of the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially modifying the benzimidazole core or phenoxyphenyl group.
Reduction: Reduction can occur at the nitrile or ketone group using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings or at the imine carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Amines and alcohols derived from the reduction of nitrile and ketone groups, respectively.
Substitution Products: Substituted derivatives of the benzimidazole or phenoxyphenyl moieties.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile finds applications in various fields, including:
Chemistry: As a reagent in organic synthesis and a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Industry: Used in the development of materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-fluorophenyl)propanenitrile
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-chlorophenyl)propanenitrile
Uniqueness
Compared to its analogs, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile offers unique properties due to the presence of the phenoxyphenyl group, which can enhance interactions with specific molecular targets and influence its reactivity in chemical transformations.
Eigenschaften
CAS-Nummer |
867041-58-5 |
|---|---|
Molekularformel |
C22H15N3O2 |
Molekulargewicht |
353.381 |
IUPAC-Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3O2/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,26H,(H,24,25)/b21-18- |
InChI-Schlüssel |
OBDJYOVPZVBCBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)


![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)






